PBP10 vs. BOC-2: FPR2 Selectivity Determines Functional Pathway Inhibition
PBP10 selectively inhibits FPR2-mediated NADPH oxidase activity (IC50 = 33 nM) with no effect on FPR1 signaling in human neutrophils at concentrations up to 1 μM [1]. In contrast, BOC-2 is a non-selective competitive antagonist that blocks formyl peptide binding to both FPR1 and FPR2 [2]. In antiviral assays against influenza A virus (H1N1, H3N2, H6N2) and influenza B virus, both PBP10 and BOC-2 reduced viral replication via early inhibition of ERK activation, and both showed additive antiviral effects when combined with oseltamivir [2]. However, only PBP10 can dissect FPR2-specific contributions to viral entry and inflammatory signaling without confounding FPR1 blockade.
| Evidence Dimension | FPR2 vs. FPR1 functional selectivity |
|---|---|
| Target Compound Data | IC50 = 33 nM for FPR2-mediated neutrophil ROS production; no FPR1 inhibition at 1 μM |
| Comparator Or Baseline | BOC-2: non-selective, inhibits both FPR1 and FPR2 formyl peptide binding; WRW4: reported FPR2 binding IC50 of 230 nM (separate study, [3]) |
| Quantified Difference | PBP10 provides ≥30-fold functional selectivity window (FPR2 IC50 33 nM vs. FPR1 IC50 >1,000 nM); BOC-2 offers no selectivity |
| Conditions | Human neutrophil ROS production assay (WKYMVM-induced for FPR2, fMLF-induced for FPR1); influenza A/PR/8/34 virus infection in A549 cells |
Why This Matters
For researchers dissecting FPR2-specific pathways in inflammation or viral infection, PBP10's functional selectivity eliminates the confounding FPR1 inhibition inherent to BOC-2, enabling cleaner mechanistic conclusions and more interpretable in vivo data.
- [1] Forsman H, Andréasson E, Karlsson J, Boulay F, Rabiet MJ, Dahlgren C. Structural characterization and inhibitory profile of formyl peptide receptor 2 selective peptides descending from a PIP2-binding domain of gelsolin. J Immunol. 2012;189(2):629-637. View Source
- [2] Courtin N, Fotso AF, Fautrad P, Mas F, Alessi MC, Riteau B. Antiviral activity of formyl peptide receptor 2 antagonists against influenza viruses. Antiviral Res. 2017;143:252-261. View Source
- [3] Bae YS, Lee HY, Jo EJ, Kim JI, Kang HK, Ye RD, Kwak JY, Ryu SH. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling. J Immunol. 2004;173(1):607-614. View Source
